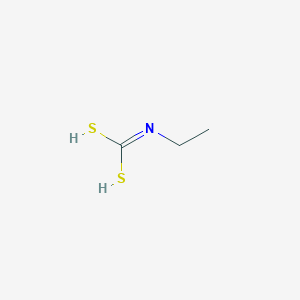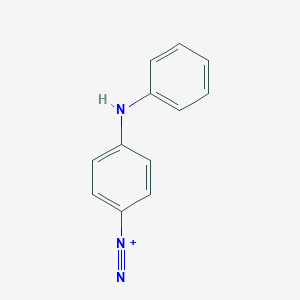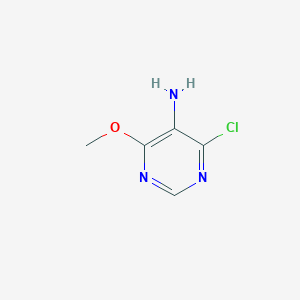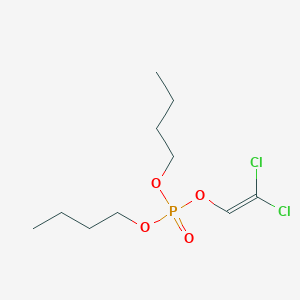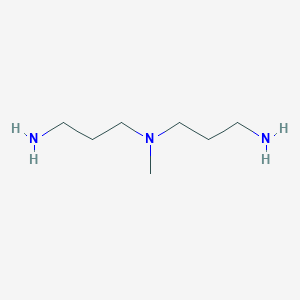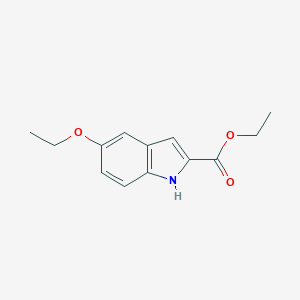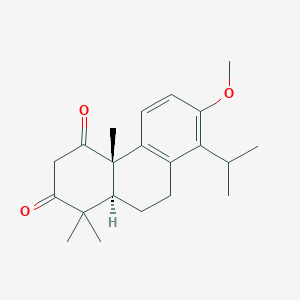
Hemirepanduline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hemirepanduline is an alkaloid compound that is found in the plant Pandanus amaryllifolius. This plant is commonly used in Southeast Asian cuisine for its aromatic flavor. Hemirepanduline has recently gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of hemirepanduline is not fully understood. However, it is believed that the compound works by modulating various signaling pathways in the body. Hemirepanduline has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It may also have an effect on the expression of genes involved in cancer development and progression.
Biochemical and Physiological Effects:
Hemirepanduline has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of chronic diseases such as cancer and neurodegenerative diseases. Hemirepanduline has also been shown to have a cytotoxic effect on cancer cells, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of hemirepanduline is that it is a natural compound, which makes it more appealing for use in therapeutic applications. It has also been shown to have low toxicity, which is important for any potential drug candidate. However, one limitation of hemirepanduline is that it is difficult to obtain in large quantities. The extraction process is time-consuming and yields are relatively low.
Direcciones Futuras
There are several future directions for research on hemirepanduline. One potential avenue is to explore its potential as an anticancer agent. Further studies are needed to determine the exact mechanism of action and efficacy of hemirepanduline in cancer treatment. Another potential direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to optimize the extraction and purification methods for hemirepanduline, in order to increase yields and make it more accessible for research and potential therapeutic applications.
Conclusion:
Hemirepanduline is a natural compound that has shown potential as a therapeutic agent. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. While there are limitations to its use in the lab, such as low yields and difficulty in obtaining large quantities, the potential benefits make it a promising area of study for future research.
Métodos De Síntesis
Hemirepanduline is extracted from the leaves of Pandanus amaryllifolius using a combination of solvent extraction and chromatography techniques. The leaves are first dried and ground into a powder. The powder is then mixed with a solvent, such as ethanol, and allowed to steep for several hours. The mixture is then filtered and the solvent is evaporated, leaving behind a crude extract. The crude extract is further purified using chromatography techniques to isolate hemirepanduline.
Aplicaciones Científicas De Investigación
Hemirepanduline has been the subject of several scientific studies due to its potential therapeutic properties. These studies have focused on the compound's anti-inflammatory, antioxidant, and anticancer properties. Hemirepanduline has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
16767-25-2 |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
6-methoxy-1-[(4-methoxyphenyl)methyl]-2,8-dimethyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C20H25NO3/c1-13-19-15(12-18(24-4)20(13)22)9-10-21(2)17(19)11-14-5-7-16(23-3)8-6-14/h5-8,12,17,22H,9-11H2,1-4H3 |
Clave InChI |
KLVDJUCERSCQAG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C2C(N(CCC2=CC(=C1O)OC)C)CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




